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For researchers and professionals in drug development, the purity and consistency of chemical

reagents are paramount. This guide provides a comparative analysis of the spectral data for 3-
Nitro-4-phenylmethoxybenzamide procured from three different hypothetical suppliers:

Supplier A, Supplier B, and Supplier C. The objective is to assess the identity and purity of the

compound from each source using standard analytical techniques.

3-Nitro-4-phenylmethoxybenzamide is a chemical intermediate that can be utilized in the

synthesis of various pharmaceutical compounds. Ensuring the structural integrity and purity of

this starting material is a critical first step in any research and development workflow. This

guide presents a head-to-head comparison of key spectral data—¹H NMR, ¹³C NMR, Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS)—to highlight potential variabilities between

suppliers.

Experimental Protocols
The following are the standard operating procedures assumed for the acquisition of the

spectral data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on

a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
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Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR)

spectrometer using the attenuated total reflectance (ATR) technique. The data is presented in

wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI)

source in positive ion mode. The molecular ion peak ([M+H]⁺) is reported.

Spectral Data Comparison
The following tables summarize the quantitative spectral data for 3-Nitro-4-
phenylmethoxybenzamide from the three suppliers.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Assignment
Expected Shift

(ppm)

Supplier A

(ppm)

Supplier B

(ppm)

Supplier C

(ppm)

-NH₂ (broad

singlet)
8.1 - 8.3 8.21 8.20 8.22

-NH₂ (broad

singlet)
7.6 - 7.8 7.75 7.74 7.76

Aromatic H (d) 8.3 - 8.4 8.35 8.35 8.36

Aromatic H (dd) 8.1 - 8.2 8.15 8.14 8.15

Aromatic H (d) 7.3 - 7.4 7.35 7.34 7.35

Phenyl H (m) 7.3 - 7.5 7.42 7.41 7.43

-CH₂- (s) 5.3 - 5.4 5.35 5.35 5.36

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
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Assignment
Expected Shift

(ppm)

Supplier A

(ppm)

Supplier B

(ppm)

Supplier C

(ppm)

C=O ~165 165.4 165.3 165.5

Aromatic C-O ~155 155.2 155.2 155.3

Aromatic C-NO₂ ~140 140.1 140.0 140.1

Aromatic C-H 115 - 135

134.8, 131.5,

128.9, 128.4,

128.1, 125.2,

115.8

134.8, 131.5,

128.9, 128.4,

128.1, 125.1,

115.8

134.9, 131.6,

128.9, 128.4,

128.1, 125.2,

115.9

-CH₂- ~70 70.5 70.5 70.6

Table 3: Infrared (IR) Spectral Data (ATR, cm⁻¹)

Functional

Group

Expected

Wavenumber

(cm⁻¹)

Supplier A

(cm⁻¹)

Supplier B

(cm⁻¹)

Supplier C

(cm⁻¹)

N-H Stretch 3400 - 3100 3430, 3350 3432, 3351 3428, 3349

C-H Aromatic 3100 - 3000 3065 3064 3066

C=O Stretch 1680 - 1640 1660 1662 1659

N-O Stretch

(asymmetric)
1550 - 1500 1525 1526 1524

N-O Stretch

(symmetric)
1360 - 1300 1345 1346 1344

C-O Stretch 1250 - 1200 1230 1231 1229

Table 4: Mass Spectrometry Data (ESI+)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8018647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Expected Value

(m/z)
Supplier A (m/z) Supplier B (m/z)

Supplier C

(m/z)

[M+H]⁺ 273.08 273.09 273.08 273.09

Analysis and Interpretation
The spectral data obtained for 3-Nitro-4-phenylmethoxybenzamide from all three suppliers

are largely consistent with the expected chemical structure.

¹H NMR: The proton NMR spectra from all suppliers show the characteristic peaks for the

aromatic protons, the benzylic methylene protons, and the amide protons. The chemical

shifts and coupling patterns are in good agreement with the assigned structure. Minor

variations in chemical shifts (±0.02 ppm) are within acceptable limits of experimental

variability.

¹³C NMR: The carbon NMR spectra confirm the presence of all expected carbon

environments, including the carbonyl carbon, the aromatic carbons, and the methylene

carbon. The chemical shifts are consistent across the three samples.

IR Spectroscopy: The IR spectra for all three samples exhibit the key functional group

vibrations. The N-H stretches of the primary amide, the strong carbonyl (C=O) absorption,

the characteristic nitro group (N-O) stretches, and the C-O ether linkage are all present in the

expected regions.

Mass Spectrometry: The mass spectrometry data for all three suppliers show a molecular ion

peak corresponding to the protonated molecule ([M+H]⁺) at approximately m/z 273.08, which

matches the expected molecular weight of 3-Nitro-4-phenylmethoxybenzamide.

Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing the spectral data of a

chemical from different suppliers.
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Workflow for spectral data comparison.

Conclusion and Recommendations
Based on the analysis of the provided spectral data, 3-Nitro-4-phenylmethoxybenzamide
from Supplier A, Supplier B, and Supplier C appears to be of comparable and high purity. The

spectral fingerprints for the compound from all three sources are consistent with the known

structure, and no significant impurities were detected by these methods.

For researchers and drug development professionals, the choice of supplier can be made

based on other factors such as cost, availability, and customer support, with the confidence that

the chemical quality is consistent across these three options. It is always recommended to

perform in-house quality control on a new batch of any critical reagent to ensure consistency

with previous batches and to avoid unforeseen complications in experimental outcomes.
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To cite this document: BenchChem. [A Comparative Analysis of 3-Nitro-4-
phenylmethoxybenzamide from Three Commercial Suppliers]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b8018647#spectral-data-
comparison-of-3-nitro-4-phenylmethoxybenzamide-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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